methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate
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Overview
Description
Methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and methyl acrylate.
Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-but-2-enoate: A simpler ester without the trifluoromethyl group.
Ethyl 3-methyl-3-butenoate: Another ester with a different alkyl group and no trifluoromethyl substitution.
Uniqueness
Methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11F3O2 |
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Molecular Weight |
244.21 g/mol |
IUPAC Name |
methyl (E)-4-[3-(trifluoromethyl)phenyl]but-2-enoate |
InChI |
InChI=1S/C12H11F3O2/c1-17-11(16)7-3-5-9-4-2-6-10(8-9)12(13,14)15/h2-4,6-8H,5H2,1H3/b7-3+ |
InChI Key |
GVCFVZYYZBMJFM-XVNBXDOJSA-N |
Isomeric SMILES |
COC(=O)/C=C/CC1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
COC(=O)C=CCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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